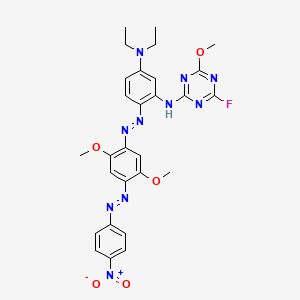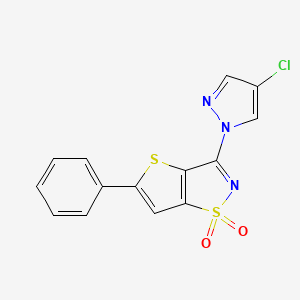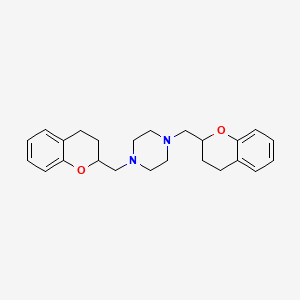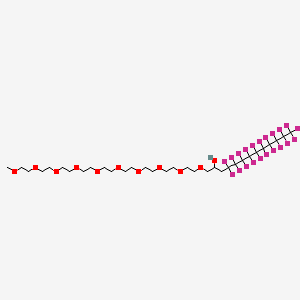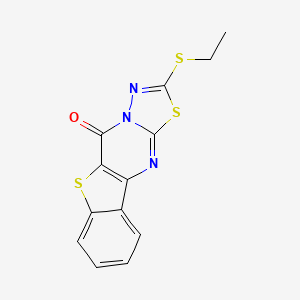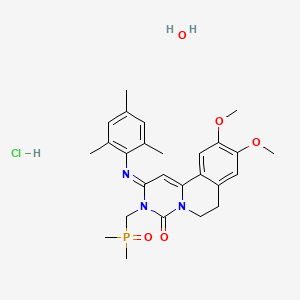
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is a complex organic compound derived from lupane-type triterpenoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Amidation: Formation of the amide bond between the triterpenoid and aminoheptanoic acid.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways, inhibit enzymes, or interact with cellular receptors to exert its effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic acid: Another lupane-type triterpenoid with similar biological activities.
Ursolic acid: A pentacyclic triterpenoid with comparable therapeutic properties.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is unique due to its specific structure, which combines the lupane skeleton with an aminoheptanoic acid moiety
Eigenschaften
CAS-Nummer |
150840-28-1 |
|---|---|
Molekularformel |
C37H61NO4 |
Molekulargewicht |
583.9 g/mol |
IUPAC-Name |
7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C37H61NO4/c1-24(2)25-15-20-37(32(42)38-23-11-9-8-10-12-30(40)41)22-21-35(6)26(31(25)37)13-14-28-34(5)18-17-29(39)33(3,4)27(34)16-19-36(28,35)7/h25-29,31,39H,1,8-23H2,2-7H3,(H,38,42)(H,40,41)/t25-,26+,27-,28+,29-,31+,34-,35+,36+,37-/m0/s1 |
InChI-Schlüssel |
RVOSKISQNOKOCC-TYPKSVOQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
